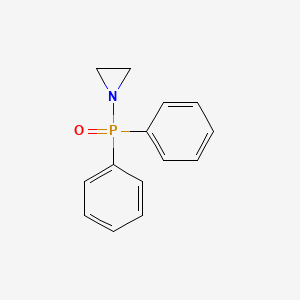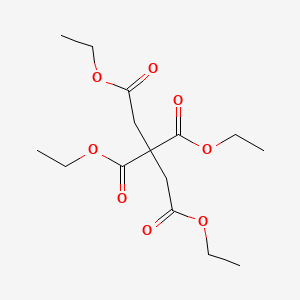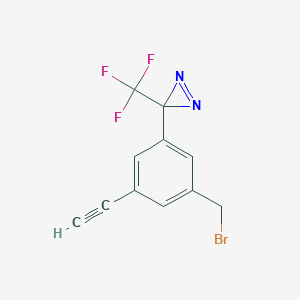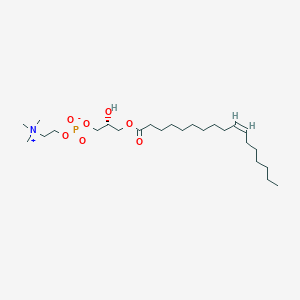![molecular formula C9H18O2Si B11942217 Cyclohexanone, 2-[(trimethylsilyl)oxy]- CAS No. 53638-19-0](/img/structure/B11942217.png)
Cyclohexanone, 2-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C9H18O2Si and a molecular weight of 186.32 g/mol . It is a derivative of cyclohexanone, where the hydroxyl group is replaced by a trimethylsilyl group, making it a silyl ether. This compound is often used in organic synthesis and research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-[(trimethylsilyl)oxy]- can be synthesized through the silylation of cyclohexanone. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) and a base such as triethylamine (TEA) or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control to maintain the purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding silyl-protected cyclohexanone derivatives.
Reduction: Reduction reactions can yield silyl-protected cyclohexanol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silyl-protected ketones, while reduction can produce silyl-protected alcohols .
Applications De Recherche Scientifique
Cyclohexanone, 2-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: It can be used in the synthesis of biologically active compounds, where the silyl group provides stability and protection during the synthesis process.
Medicine: Research into drug development often utilizes silyl-protected intermediates to improve the pharmacokinetic properties of potential drug candidates.
Mécanisme D'action
The mechanism by which Cyclohexanone, 2-[(trimethylsilyl)oxy]- exerts its effects is primarily through the stabilization and protection of hydroxyl groups. The trimethylsilyl group is bulky and hydrophobic, which helps to shield the hydroxyl group from unwanted reactions. This allows for selective reactions to occur on other parts of the molecule, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone, 2-[(trimethylsilyl)oxy]-: C9H18O2Si
Cyclohexanone, 4-[(trimethylsilyl)oxy]-: C9H18O2Si
Cyclohexanol, 2-[(trimethylsilyl)oxy]-: C9H20OSi
Cyclohexanol, 4-[(trimethylsilyl)oxy]-: C9H20OSi
Uniqueness
Cyclohexanone, 2-[(trimethylsilyl)oxy]- is unique due to its specific positioning of the trimethylsilyl group on the cyclohexanone ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other silyl-protected cyclohexanone and cyclohexanol derivatives .
Propriétés
Numéro CAS |
53638-19-0 |
|---|---|
Formule moléculaire |
C9H18O2Si |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
2-trimethylsilyloxycyclohexan-1-one |
InChI |
InChI=1S/C9H18O2Si/c1-12(2,3)11-9-7-5-4-6-8(9)10/h9H,4-7H2,1-3H3 |
Clé InChI |
DAIJNECAXNWSMF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)







![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)



![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
